

Application Note: Detection of Oxabolone and its Metabolites using LC-MS/MS

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Compound of Interest

Compound Name:	Oxabolone
Cat. No.:	B1261904

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the anabolic androgenic steroid (AAS) **oxabolone** and its major metabolite, 4-hydroxyestr-4-en-3,17-dione, in biological matrices such as urine. **Oxabolone** is a synthetic derivative of 19-nortestosterone and its detection is crucial in anti-doping control and clinical research.^{[1][2]} The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, making it suitable for routine analysis.

Introduction

Oxabolone (4-hydroxy-19-nortestosterone) is an anabolic steroid known for its muscle-building properties.^[1] It is often administered as the prodrug **oxabolone** cypionate, which is hydrolyzed in the body to release the active **oxabolone** compound.^{[1][3]} Like many steroids, **oxabolone** is extensively metabolized in the liver before excretion.^[1] The primary metabolic pathway involves the oxidation of the 17-hydroxyl group to form 4-hydroxyestr-4-en-3,17-dione, which is the most abundant metabolite found in urine.^{[3][4]} Other metabolites include reduced and hydroxylated species.^[1]

Detecting the metabolites of a parent drug is critical in areas like anti-doping, as metabolites often have a longer detection window than the parent compound itself.^[1] LC-MS/MS is the

technology of choice for this application due to its high sensitivity, specificity, and ability to analyze compounds without the need for chemical derivatization, which is often required for gas chromatography-mass spectrometry (GC-MS).^[1] This note provides a detailed protocol for sample preparation and LC-MS/MS analysis of **oxabolone** and its primary metabolite.

Experimental Protocols

Sample Preparation (Human Urine)

Effective sample preparation is crucial for removing interferences and concentrating the analytes.^[3] For steroid analysis in urine, a hydrolysis step is often required to cleave conjugated metabolites (glucuronides and sulfates). This is followed by an extraction step.

2.1.1. Enzymatic Hydrolysis

- To 2.0 mL of urine in a glass tube, add 1.0 mL of phosphate buffer (0.8 M, pH 7.0).
- Add 50 µL of β-glucuronidase from E. coli.
- Vortex the mixture gently and incubate at 50°C for 1 hour.
- Allow the sample to cool to room temperature.

2.1.2. Liquid-Liquid Extraction (LLE)

- To the cooled, hydrolyzed sample, add 750 µL of a 20% (w/v) potassium carbonate/bicarbonate buffer (1:1 mixture).
- Add 5.0 mL of methyl tert-butyl ether (MTBE).
- Vortex vigorously for 5 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (MTBE) to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 μ L of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2.2.1. Liquid Chromatography (LC)

- Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[5]
- Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.[5]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.
- Gradient Program:
 - 0-1 min: 30% B
 - 1-8 min: 30% to 95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95% to 30% B
 - 10.1-12 min: 30% B (Re-equilibration)

2.2.2. Mass Spectrometry (MS)

- Instrument: Triple Quadrupole Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 800 L/h.
- Collision Gas: Argon.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative analysis is based on the MRM transitions for each analyte. The following tables summarize the proposed mass transitions and expected performance characteristics for the method. Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 1: Proposed MRM Transitions for **Oxabolone** and its Metabolite

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Oxabolone	291.2	273.2 (Quantifier)	50	15
109.1 (Qualifier)	50	25		
4-Hydroxyestr-4-en-3,17-dione	289.2	271.2 (Quantifier)	50	15
121.1 (Qualifier)	50	20		

Precursor ions are calculated based on the chemical formulas (**Oxabolone**: C₁₈H₂₆O₃, 4-Hydroxyestr-4-en-3,17-dione: C₁₈H₂₄O₃). Product ions are proposed based on typical steroid fragmentation patterns (e.g., loss of water, [M+H-18]⁺).

Table 2: Typical Method Validation and Performance Characteristics

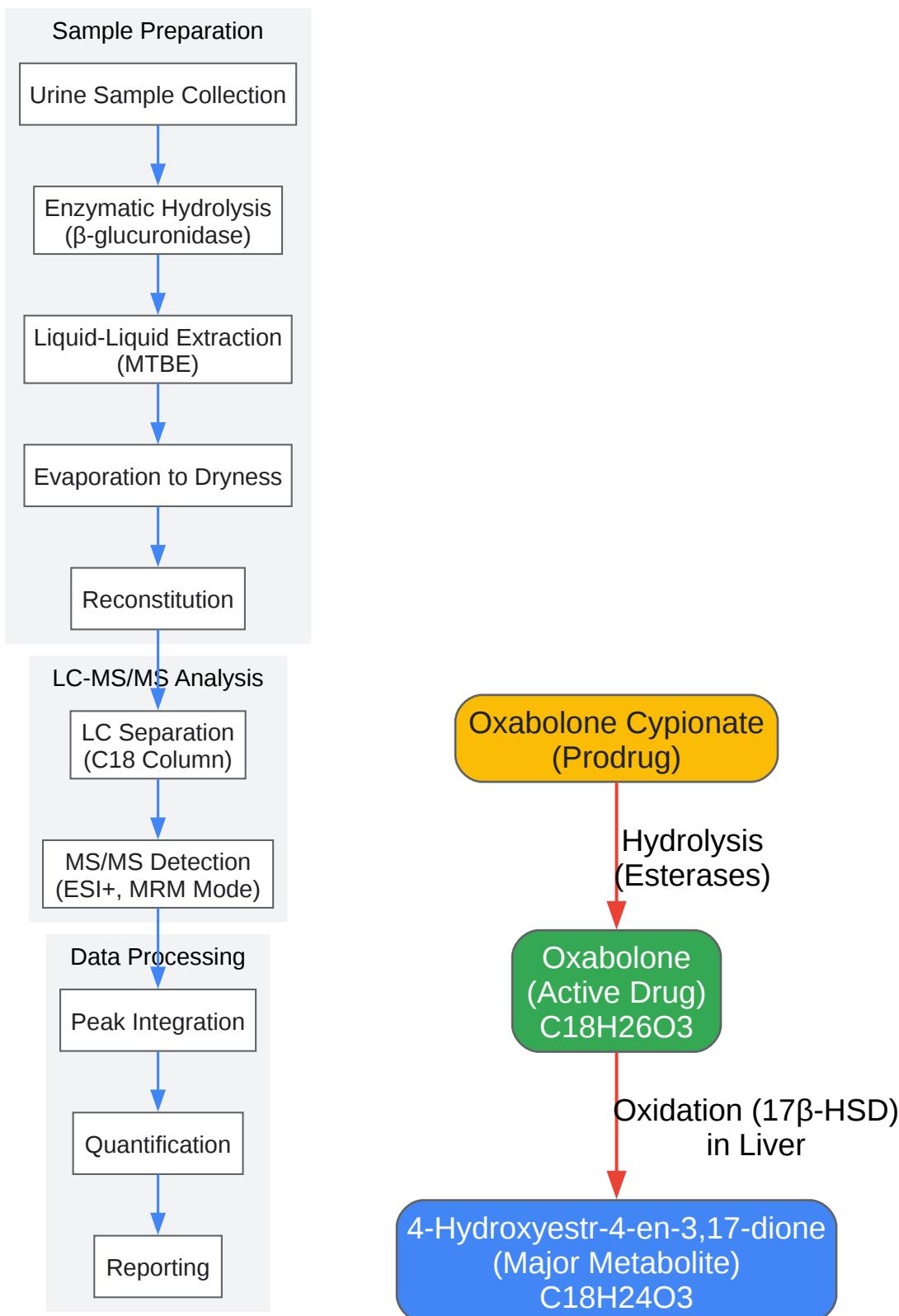
This table presents typical performance data based on validated LC-MS/MS methods for similar anabolic steroids, as specific validated data for **oxabolone** is not widely published.[4][6]

Parameter	Typical Value	Description
Limit of Detection (LOD)	0.1 - 0.5 ng/mL	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	0.5 - 2.0 ng/mL	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6][7]
Linearity (r^2)	> 0.99	Correlation coefficient for the calibration curve, typically in the range of 1-250 ng/mL.
Recovery	85 - 110%	The efficiency of the sample preparation process in extracting the analyte from the matrix.
Intra-day Precision (%RSD)	< 15%	The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD)	< 15%	The relative standard deviation of replicate measurements on different days.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

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